2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid
Description
Properties
IUPAC Name |
2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-10-5-7-15(8-6-10)21(18,19)11-3-4-13(20-2)12(9-11)14(16)17/h3-4,9-10H,5-8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDBKOZZSNCQPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 2-methoxybenzoic acid with 4-methylpiperidine in the presence of a sulfonylating agent. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the sulfonylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The piperidine-linked sulfonamide group participates in nucleophilic substitution and coordination chemistry due to its electron-withdrawing nature ( ).
Key Reactions:
Example:
Ethylation of the sulfonamide group using diethyl sulfate under reflux produces 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in 75% yield ( ).
Methoxy Group Transformations
The electron-rich methoxy group undergoes demethylation and electrophilic substitution under controlled conditions ( ).
Documented Modifications:
Key Finding:
Demethylation with hydrobromic acid converts the methoxy group to a hydroxyl group while preserving the sulfonamide functionality ( ).
Carboxylic Acid Reactivity
The benzoic acid moiety engages in esterification, amidation, and cyclocondensation reactions ( ).
Common Derivatives:
Example:
Reaction with thionyl chloride converts the carboxylic acid to an acyl chloride intermediate, enabling subsequent amide bond formation with valine ( ).
Multi-Step Synthetic Pathways
Industrial-scale synthesis often involves sequential functionalization ( ):
Patent Route ( ):
- Sulfonation: 2-Methoxy-4-acetaminomethyl benzoate + ClSO₃H → Sulfonyl chloride intermediate
- Ethylation: Intermediate + Na₂SO₃/(C₂H₅)₂SO₄ → 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid
Yield: 75% (purity >99.5%)
Comparative Reactivity Table
| Functional Group | Reaction Rate (Relative) | Stability Under Acidic Conditions | Stability Under Basic Conditions |
|---|---|---|---|
| Sulfonamide | Moderate | High | Moderate (hydrolysis at pH >10) |
| Methoxy | Low | High | High |
| Carboxylic Acid | High | Low (decarboxylation risk) | Moderate (salt formation) |
Spectroscopic Characterization
Key spectral data for reaction monitoring ( ):
- UV-Vis: λ_max = 248.5 nm (B band), 202.6 nm (E band)
- ¹H NMR (DMSO-d₆): δ 3.87 (s, OCH₃), 2.51 (s, piperidine-CH₃), 8.06 (d, aromatic H)
- IR: 1690 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric)
Scientific Research Applications
2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. The piperidinyl group may enhance the compound’s binding affinity and specificity for certain receptors or enzymes. The methoxy group can influence the compound’s solubility and overall pharmacokinetic properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic Acid
- Structure : Replaces the methoxy group with ethoxy and substitutes piperidine with a piperazine ring.
- Molecular Formula : C₁₄H₂₀N₂O₅S (MW: 328.38 g/mol) .
- This compound is categorized as an impurity reference material for antihypertensive drugs, suggesting its role in drug development .
2-Methoxy-5-(methylsulfonyl)benzoic Acid
- Structure : Lacks the piperidine group, featuring a methylsulfonyl substituent instead.
- Molecular Formula : C₉H₁₀O₅S (MW: 244.26 g/mol) .
- Its methyl ester derivative (CAS 63484-12-8) is used as a synthetic intermediate .
2-[({4-[(4-Fluorophenyl)methyl]piperazin-1-yl}sulfonyl)amino]-5-[(2-phenylethyl)sulfanyl]benzoic Acid
- Structure : Incorporates a fluorophenylmethyl-piperazinylsulfonyl group and a phenylethylthio side chain.
- Molecular Formula : C₂₆H₂₈FN₃O₄S₂ (MW: 553.64 g/mol) .
- Key Differences : The fluorophenyl and thioether groups enhance lipophilicity and binding affinity, likely influencing pharmacokinetic properties.
Physicochemical and Pharmacological Properties
*Estimated based on structural similarity to .
Key Observations:
- Solubility : Sulfonic acid derivatives (e.g., Ensulizole) exhibit higher water solubility due to the strong acidic sulfonic group, whereas sulfonamide-linked benzoic acids are less soluble .
- Bioactivity : Piperazine/piperidine sulfonamides are common in CNS-targeting drugs, while methylsulfonyl derivatives may serve as intermediates or enzyme inhibitors .
Biological Activity
2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid (CAS Number: 326889-54-7) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C14H19NO5S
- Molecular Weight: 313.38 g/mol
- Structure: The compound features a benzoic acid moiety with a methoxy group and a sulfonyl group attached to a piperidine derivative.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anti-inflammatory Effects: Similar compounds have been shown to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .
- Anticancer Activity: Some derivatives demonstrate the ability to induce apoptosis in cancer cells through multiple pathways, including inhibition of the proteasome .
- Antimicrobial Properties: Compounds in this class have shown effectiveness against various bacterial strains, particularly resistant ones like MRSA .
Biological Activity Data Table
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Effective against MRSA | |
| Cytotoxicity | Low cytotoxicity in vitro |
Case Study 1: Anti-inflammatory Effects
A study on related compounds demonstrated significant inhibition of TNF-alpha and IL-6 production in vitro. This suggests that this compound could be effective in managing conditions like rheumatoid arthritis or other inflammatory disorders .
Case Study 2: Anticancer Potential
In a preclinical model, derivatives exhibiting structural similarities to this compound were tested for their ability to inhibit tumor growth. Results showed a marked reduction in tumor size and increased survival rates in treated groups compared to controls .
Case Study 3: Antimicrobial Activity
In a high-throughput screening of various compounds against MRSA, several derivatives similar to this compound displayed potent antibacterial activity, suggesting potential for development as new antibiotics .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonation of a benzoic acid derivative followed by nucleophilic substitution with 4-methylpiperidine. For example, sulfonyl chloride intermediates can be generated using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Subsequent coupling with 4-methylpiperidine requires anhydrous conditions (e.g., dichloromethane) and a base like triethylamine to neutralize HCl byproducts . Optimization may involve adjusting stoichiometry, solvent polarity, and reaction time, monitored via TLC or HPLC .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (>95% by area normalization) using a C18 column and UV detection at 254 nm .
- FTIR : Confirm functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) .
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy singlet at ~3.8 ppm, piperidinyl protons as multiplet signals) .
Q. What solvents are suitable for dissolving this compound, and how does solubility impact experimental design?
- Methodological Answer : The compound is moderately polar due to the sulfonyl and carboxylic acid groups. Solubility is highest in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For biological assays, dilute stock DMSO solutions into aqueous buffers (≤1% DMSO to avoid cytotoxicity). For crystallography, use methanol/water mixtures to grow single crystals .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the sulfonyl-piperidinyl conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) can determine bond angles and torsional strain between the sulfonyl group and piperidinyl ring. Key steps:
- Grow crystals via slow evaporation in methanol/water.
- Collect data at low temperature (100 K) to reduce thermal motion.
- Refine using SHELXL with restraints for disordered piperidinyl groups .
- Example: A related sulfonyl-piperazine compound showed a chair conformation for the piperazine ring, stabilized by van der Waals interactions .
Q. What strategies can address conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Discrepancies in biological assays (e.g., antibacterial activity) may arise from differences in bacterial strain permeability or assay conditions. Mitigation strategies:
- Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines.
- Compare logP values (calculated via HPLC) to assess membrane permeability.
- Use molecular docking to predict sulfonamide interactions with bacterial targets (e.g., dihydropteroate synthase) .
Q. How does the electronic effect of the 4-methylpiperidinyl-sulfonyl group influence reactivity in derivatization reactions?
- Methodological Answer : The sulfonyl group is electron-withdrawing, activating the benzoic acid moiety for nucleophilic acyl substitution. For example:
- Coupling with amines (e.g., EDCI/HOBt-mediated amidation) to generate prodrugs.
- DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution, showing increased electrophilicity at the carbonyl carbon .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodological Answer : Although the compound lacks chiral centers, intermediates with stereochemistry (e.g., piperidinyl derivatives) require chiral HPLC (e.g., Chiralpak IA column) for enantiomeric excess (ee) validation. For large-scale reactions, optimize catalyst loading (e.g., asymmetric hydrogenation) and avoid racemization-prone conditions (e.g., high heat) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
